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Compound of Interest

Compound Name: VT02956

Cat. No.: B10861315

A potent LATS inhibitor, VT02956, offers a novel
therapeutic strategy for ER+ breast cancer by
modulating the Hippo signaling pathway to repress
Estrogen Receptor alpha (ERa) expression. This
document provides an in-depth overview of the
mechanism of action, key experimental data, and
relevant protocols associated with VT02956.
Introduction

The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell
fate. Its dysregulation is frequently implicated in the development and progression of various
cancers. The core of the Hippo pathway consists of a kinase cascade, including the
serine/threonine kinases LATS1 and LATS2 (Large Tumor Suppressor 1 and 2), which
phosphorylate and inactivate the downstream transcriptional co-activators YAP (Yes-associated
protein) and TAZ (transcriptional co-activator with PDZ-binding motif). When the Hippo pathway
is inactive, unphosphorylated YAP/TAZ translocate to the nucleus, bind to TEAD transcription
factors, and drive the expression of genes involved in cell proliferation and survival.[1][2][3]

VT02956 has been identified as a potent and specific inhibitor of LATS1 and LATS2 kinases.[4]
[5] This inhibition leads to the activation of YAP/TAZ, which paradoxically results in the
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suppression of Estrogen Receptor alpha (ERa) expression in ER+ breast cancer cells,
highlighting a unique therapeutic vulnerability.[6][7][8]

Mechanism of Action

VT02956 exerts its effects by directly inhibiting the kinase activity of LATS1 and LATS2.[4][5]
This action blocks the phosphorylation of YAP and TAZ.[5][9] The resulting dephosphorylated
and active YAP/TAZ translocate to the nucleus and promote the transcription of target genes.
Among these is Vestigial-Like Protein 3 (VGLL3).[6][7][10]

VGLL3 acts as a competitive inhibitor of YAP/TAZ for binding to TEAD transcription factors at
the super-enhancer region of the ESR1 gene, which encodes ERa.[6][7][10] By displacing
YAP/TAZ, VGLL3 recruits the NCOR2/SMRT repressor complex, leading to epigenetic silencing
and transcriptional repression of ESR1.[6][7][10] The subsequent downregulation of ERa
inhibits the growth of ER+ breast cancer cells and patient-derived tumor organoids.[5][6][7]

Signaling Pathway Diagram
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Caption: Mechanism of VT02956 in the Hippo pathway leading to ERa repression.
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Quantitative Data
Cell

Parameter Target Value . Reference
Line/System

In vitro kinase
IC50 LATS1 0.76 nM [41[5]10]
assay

In vitro kinase

LATS2 0.52 nM [4][5][10]
assay
IC50 (YAP
] p-YAP (Ser127) 0.16 uM HEK293A cells [5]
Phosphorylation)
p-YAP (Serl27) 0.43 uM 4T1 cells [5]

Experimental Protocols
In Vitro LATS Kinase Assay

A high-throughput screen for LATS kinase inhibitors was conducted using an in vitro LATS
kinase assay.[10] Approximately 17,000 compounds were screened, leading to the
identification and optimization of VT02956.[10] The kinase activities of LATS1 and LATS2 were
measured in the presence of increasing concentrations of VT02956 to determine the IC50
values.[9][10]

Cell Culture and Treatment

Human breast cancer cell lines, such as MCF-7 and T47D (ER+), were cultured in appropriate
media.[5] For experiments, cells were treated with varying concentrations of VT02956 or a
DMSO control for specified durations. For instance, MCF-7 cells were treated with 0.1, 0.5, and
2 UM of VT02956 for 2 days prior to immunoblot analysis to observe dose-dependent effects on
YAP/TAZ dephosphorylation and ERa reduction.[9]

Immunoblot Analysis

Following treatment, cells were lysed, and protein concentrations were determined. Equal
amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The
membranes were blocked and then incubated with primary antibodies against target proteins
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such as p-YAP, YAP, TAZ, ERa, and loading controls. After incubation with secondary
antibodies, the protein bands were visualized using an appropriate detection system.[9]

Quantitative Real-Time PCR (qRT-PCR)

Total RNA was extracted from treated cells or organoids, and cDNA was synthesized. gqRT-PCR
was performed using primers specific for target genes, including ESR1, TFF1, GREB1, and
YAP/TAZ target genes. Gene expression levels were normalized to a housekeeping gene.[5][9]

Patient-Derived Tumor Organoid Culture

Breast tumor organoids were established from patient samples and cultured in appropriate
media. These organoids were treated with VT02956 to assess its effects on the expression of
ERa and its target genes, as well as on organoid growth.[5][6]

Experimental Workflow Diagram
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Caption: Workflow for evaluating the efficacy of VT02956.

Therapeutic Implications
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The discovery of VT02956 and its mechanism of action presents a promising therapeutic
avenue for ER+ breast cancer, particularly for endocrine-resistant tumors.[6][7] By targeting the
LATS kinases, VT02956 leverages the Hippo pathway to downregulate ERa, a key driver of
ER+ breast cancer. This novel approach could be used as a standalone therapy or in
combination with other treatments, such as CDK4/6 inhibitors like Palbociclib, where synergistic
effects have been observed in reducing cancer cell growth.[5] Further preclinical and clinical
investigations are warranted to fully elucidate the therapeutic potential of VT02956.[11][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Role of VT02956 in the Hippo Pathway: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10861315#what-is-the-role-of-vt02956-in-the-hippo-
pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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